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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxyaniline

Cat. No.: B139792 Get Quote

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-

small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-sensitizing

mutations and the T790M resistance mutation, while showing lower activity against wild-type

EGFR, which contributes to a more favorable toxicity profile.[2] The chemical structure of

Osimertinib is centered on a mono-anilino-pyrimidine scaffold, a privileged structure in kinase

inhibitor design. This document provides detailed protocols for a common synthesis route to

Osimertinib and discusses the application of related aniline precursors in the synthesis of novel

kinase inhibitor scaffolds.

While established synthetic routes for Osimertinib utilize a non-fluorinated aniline core, this

document also addresses the potential application of fluorinated anilines, such as 2,6-Difluoro-
4-methoxyaniline, in the synthesis of new anilinopyrimidine derivatives for drug discovery

research.

Part 1: Established Synthesis of Osimertinib
The synthesis of Osimertinib is a multi-step process. A widely recognized route involves the

initial coupling of a pyrimidine core with an indole moiety, followed by the introduction of the

specific aniline side chain, reduction of a nitro group, and a final acylation step.

Experimental Protocol: A Convergent Synthetic Route
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This protocol outlines a convergent synthesis, which effectively avoids issues of intermediate

degradation and improves efficiency compared to linear synthesis reactions.[1]

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-2-nitroaniline

To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent like

dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq).

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

Heat the reaction mixture to approximately 95 °C and stir for 12 hours, monitoring completion

by TLC or LC-MS.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the product.

Step 2: Synthesis of N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-

N,N-dimethylformimidamide

Dissolve the product from Step 1 (1.0 eq) in toluene.

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

Heat the mixture to reflux and stir for 12 hours.

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude

product, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-

(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

To a solution of the product from Step 2 (1.0 eq) in 1-butanol, add 3-(dimethylamino)-1-(1-

methyl-1H-indol-3-yl)prop-2-en-1-one (1.0 eq).

Heat the reaction mixture to 100 °C and stir for 12 hours.
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Cool the reaction, and remove the solvent under reduced pressure. The resulting crude

intermediate is carried forward.

Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine

Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.

Add a reducing agent, such as Raney Nickel, under a hydrogen atmosphere (or alternatively,

use iron powder in an acidic medium).

Stir the reaction at room temperature for 4 hours until the reduction of the nitro group is

complete.

Filter the catalyst (e.g., through Celite) and concentrate the filtrate to yield the aniline

intermediate. This intermediate is highly unstable and should be used immediately.

Step 5: Synthesis of Osimertinib (Final Product)

Dissolve the aniline product from Step 4 (1.0 eq) in a dry aprotic solvent like

dichloromethane (CH2Cl2) or THF and cool the solution to 0-5 °C.

Add a base, typically triethylamine (TEA) (1.5 eq).

Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the low temperature.

Allow the reaction to warm to room temperature and stir for 3 hours.

Quench the reaction with water and extract the product with CH2Cl2.

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.

Data Presentation: Reaction Yields
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Step Reaction Reagents Typical Yield Reference

1-3

Formation of

Pyrimidine-

Aniline

Intermediate

DMAC, DIPEA,

DMF-DMA, 1-

Butanol

~71% (over 3

steps)
[3]

4
Nitro Group

Reduction

H₂, Raney Ni,

EtOH
~89% [3]

5
Acrylamide

Formation

Acryloyl chloride,

CH₂Cl₂, TEA
~79% [3]

Overall
Convergent

Synthesis
- ~40-68% [1][4]

Visualization: Osimertinib Synthesis Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/figure/Synthesis-of-osimertinib-by-Zhu-etal31-Reagents-and-conditions-aH2SO4-KNO3_fig2_354539367
https://www.researchgate.net/figure/Synthesis-of-osimertinib-by-Zhu-etal31-Reagents-and-conditions-aH2SO4-KNO3_fig2_354539367
https://www.researchgate.net/figure/Synthesis-of-osimertinib-by-Zhu-etal31-Reagents-and-conditions-aH2SO4-KNO3_fig2_354539367
https://www.researchgate.net/publication/396988299_Synthetic_Strategies_in_the_Preparation_of_Osimertinib
https://pubmed.ncbi.nlm.nih.gov/26154983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Synthesis Steps

Final Product

4-Fluoro-2-methoxy-5-nitroaniline

Step 1-3:
Pyrimidine Core Formation

N,N,N'-trimethylethane-1,2-diamine 1-Methyl-1H-indole derivative

Step 4:
Nitro Reduction

Step 5:
Acrylamide Formation

Osimertinib

2,6-Difluoro-
4-methoxyaniline

SNAr Reaction
(Heat, Catalyst/Base)

Dichloropyrimidine
Derivative

Novel Fluorinated
Anilinopyrimidine Scaffold

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Downstream Signaling

RAS/MAPK Pathway PI3K/AKT Pathway

Nucleus

Mutant EGFR

RAS PI3K

RAF

MEK

ERK

Gene Transcription
(Cell Proliferation, Survival)

AKT

mTOR

Osimertinib

 Covalent
 Inhibition

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b139792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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